N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
CAS No.: 6634-86-2
Cat. No.: VC9961523
Molecular Formula: C15H11BrClNO4
Molecular Weight: 384.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6634-86-2 |
|---|---|
| Molecular Formula | C15H11BrClNO4 |
| Molecular Weight | 384.61 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
| Standard InChI Key | FOESJNQTJLEQBZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide consists of two primary subunits:
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A 1,3-benzodioxol-5-yl group, a bicyclic structure with fused benzene and dioxole rings, contributing to electron-rich aromatic interactions.
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A 4-bromo-2-chlorophenoxy chain, where halogen atoms (bromine and chlorine) introduce steric and electronic effects critical for molecular recognition.
The acetamide bridge (-NH-C(=O)-O-) connects these subunits, enabling conformational flexibility while maintaining structural rigidity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 6634-86-2 |
| Molecular Formula | C₁₅H₁₁BrClNO₄ |
| Molecular Weight | 384.61 g/mol |
| IUPAC Name | N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
| InChIKey | FOESJNQTJLEQBZ-UHFFFAOYSA-N |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a two-step protocol:
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Acylation of 1,3-Benzodioxol-5-amine: Reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide.
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Nucleophilic Substitution: The chloro intermediate undergoes displacement with 4-bromo-2-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF), forming the target compound.
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s halogenated aromatic system and acetamide linkage make it a versatile precursor for:
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Anticancer Agents: Analogous structures exhibit tubulin polymerization inhibition, a mechanism explored in mitotic disruptors.
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Antimicrobial Derivatives: Bromine and chlorine atoms enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.
Agricultural Chemistry
As a scaffold for herbicide development, its phenoxy group mimics auxin-like growth regulators, disrupting plant cell elongation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.85 (d, J = 8.4 Hz, 1H, benzodioxol-H)
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δ 7.32 (s, 1H, phenoxy-H)
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δ 4.62 (s, 2H, OCH₂CO)
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¹³C NMR: 167.8 ppm (C=O), 148.2 ppm (benzodioxol-O).
Mass Spectrometry
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ESI-MS: m/z 385.0 [M+H]⁺, isotopic pattern consistent with Br/Cl presence.
Emerging Research Directions
Targeted Drug Delivery
Functionalization of the benzodioxole ring with PEGylated groups enhances solubility for intravenous formulations.
Computational Modeling
Density Functional Theory (DFT) studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward COX-2, suggesting anti-inflammatory potential .
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